1-Benzyl-1H-indole-3-acetonitrile

Catalog No.
S8829783
CAS No.
M.F
C17H14N2
M. Wt
246.31 g/mol
Availability
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1-Benzyl-1H-indole-3-acetonitrile

Product Name

1-Benzyl-1H-indole-3-acetonitrile

IUPAC Name

2-(1-benzylindol-3-yl)acetonitrile

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

InChI

InChI=1S/C17H14N2/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-9,13H,10,12H2

InChI Key

NHFXOKWGVHCGHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC#N

Origins in Indole Chemistry

Indole derivatives trace their origins to the 19th century, with Adolf Baeyer’s isolation of indole from coal tar and oxindole pyrolysis. The benzylation of indole, a pivotal step in synthesizing 1-benzyl-1H-indole-3-acetonitrile, was first systematically explored in the mid-20th century. Early work by Heaney and Ley established protocols for N-benzylation using benzyl halides under basic conditions, a method later refined for regioselective substitutions. The specific compound 1-benzyl-1H-indole-3-acetonitrile emerged as a subject of interest in the 1990s, driven by the pharmaceutical industry’s demand for nitrile-containing heterocycles.

Systematic Nomenclature

The IUPAC name 1-benzyl-1H-indole-3-acetonitrile encodes its structure:

  • 1H-indole: Indole with hydrogen at the 1-position.
  • 1-benzyl: A benzyl group (-CH₂C₆H₅) substitutes the 1-position’s hydrogen.
  • 3-acetonitrile: A cyanomethyl group (-CH₂CN) attaches to the indole’s 3-position.

Alternative designations include β-(1-benzylindol-3-yl)propionitrile, though the IUPAC name remains standard. The CAS Registry Number 34944-03-1 uniquely identifies this compound in chemical databases.

Palladium-Catalyzed Cyclization Approaches

PdCl₂/Cu(OAc)₂-Mediated Benzylation Strategies

Palladium-catalyzed cyclization represents a cornerstone in the synthesis of 1-Benzyl-1H-indole-3-acetonitrile. A representative procedure involves the reaction of N-benzyl indole (0.2 mmol) with PdCl₂ (0.01 mmol), Cu(OAc)₂ (0.3 mmol), AgOTf (0.2 mmol), and 4-nitrobenzoic acid (0.2 mmol) under microwave irradiation [1]. This system facilitates the formation of the indole-3-carbonitrile scaffold, achieving yields exceeding 85% when conducted in acetonitrile at 80°C for 12 hours. The PdCl₂/Cu(OAc)₂ synergy enhances oxidative coupling efficiency, while AgOTf acts as a halide scavenger, preventing catalyst poisoning [1] [2].

Key Optimization Parameters:

  • Catalyst Loading: A 5 mol% PdCl₂ and 15 mol% Cu(OAc)₂ ratio maximizes turnover frequency.
  • Additives: 4-Nitrobenzoic acid improves electrophilic aromatic substitution by stabilizing intermediates.
  • Solvent: Polar aprotic solvents like acetonitrile enhance solubility of aromatic intermediates [1].

Oxygen Atmosphere Optimization in Annulation Reactions

While the provided methodologies predominantly employ nitrogen atmospheres [1] [2], oxygen can serve as a terminal oxidant in analogous Pd-catalyzed systems. For instance, oxidative annulation under O₂ (1 atm) regenerates active Pd(II) species from Pd(0), circumventing the need for stoichiometric reoxidants like Cu(OAc)₂ [2]. However, this approach remains less explored for 1-Benzyl-1H-indole-3-acetonitrile, as current protocols prioritize AgOTf-mediated reoxidation for superior reproducibility [1].

Nucleophilic Substitution Routes

KOH-Mediated Alkylation with Benzyl Halides

N-Benzylation via nucleophilic substitution provides a straightforward route to 1-Benzyl-1H-indole derivatives. Indole (10 mmol) dissolved in DMF reacts with benzyl bromide (12 mmol) in the presence of KOH (12 mmol) at room temperature under nitrogen, yielding N-benzyl indole intermediates in >90% yield [1]. Subsequent cyanation at the 3-position employs phosphorus pentoxide (P₂O₅) or dehydrating agents to convert acetamide precursors to acetonitrile [5].

Reaction Conditions:

  • Base: KOH ensures deprotonation of indole’s NH group, enhancing nucleophilicity.
  • Solvent: DMF facilitates dissolution of both indole and benzyl bromide, though THF alternatives reduce side reactions.

Solvent Systems for N-Benzylation Optimization

Solvent polarity critically influences alkylation efficiency. Comparative studies indicate DMF outperforms THF and dichloromethane in achieving >90% conversion, attributed to its high dielectric constant stabilizing ionic intermediates [1]. However, ethereal solvents like THF reduce byproduct formation during prolonged reactions (>24 hours).

Alternative Synthetic Pathways

3-Indoleacetamide Dehydration Techniques

Enzymatic hydration/dehydration pathways offer sustainable alternatives. Nitrile hydratase from Agrobacterium tumefaciens catalyzes the reversible hydration of indole-3-acetonitrile to indole-3-acetamide [5]. Dehydration back to the nitrile is achieved via acidic (HCl) or thermal (120°C) treatment, though enzymatic methods face scalability challenges.

Phosphorus Pentoxide-Catalyzed Nitrile Formation

Direct conversion of 3-indoleacetamide to 1-Benzyl-1H-indole-3-acetonitrile employs P₂O₅ as a dehydrating agent. Refluxing acetamide derivatives with P₂O₅ in toluene (110°C, 6 hours) achieves 70–80% yields, with excess P₂O₅ preventing rehydration [5].

CF₃-Containing Enamine Precursor Strategies

While primarily applied to 2-CF₃-indoles [6], enamine precursors offer a template for 3-acetonitrile derivatives. α-CF₃-β-(2-nitroaryl) enamines, synthesized via Fe-AcOH-H₂O reduction, undergo cyclization to indoles. Adapting this method, nitro groups at the 3-position could be replaced with cyano groups via Sandmeyer-type reactions, though this remains speculative without direct evidence [6].

¹H/¹³C Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic analysis of 1-Benzyl-1H-indole-3-acetonitrile provides comprehensive structural information through both proton and carbon-13 nuclei observations. The compound exhibits characteristic spectral patterns consistent with the indole core structure modified by benzyl and acetonitrile substituents [1] [2].

Proton nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts for the indole aromatic system. The aromatic protons of the indole ring system typically resonate in the range of 7.00-8.00 parts per million, with the carbon-2 proton showing a distinctive singlet pattern due to its unique electronic environment [1] [3]. The benzyl substituent introduces additional aromatic signals in the 7.10-7.40 parts per million region, appearing as complex multipets due to the phenyl ring protons [1] [4].

The acetonitrile methylene group represents a critical diagnostic feature, appearing as a singlet in the 3.50-4.00 parts per million range. This characteristic chemical shift results from the electron-withdrawing effect of the nitrile group, which deshields the adjacent methylene protons [1] [5]. The benzyl methylene protons attached to the indole nitrogen typically appear as a singlet around 5.20-5.40 parts per million [1] [4].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The nitrile carbon exhibits a characteristic signal around 115-120 parts per million, representing one of the most distinctive features of the spectrum [1] [6]. The aromatic carbons of both the indole and benzyl systems appear in the 110-140 parts per million region, with specific chemical shifts dependent on their electronic environment [1] [3].

Carbon PositionChemical Shift (ppm)Multiplicity
Nitrile Carbon115.8Singlet
Aromatic Carbons110.9-135.6Various
Benzyl CH₂50.9Singlet
Acetonitrile CH₂~86.3Singlet

The indole carbon-3 position, where the acetonitrile group is attached, shows significant downfield shifts due to the electron-withdrawing nature of the nitrile substituent [1] [2]. The carbon-2 and carbon-8a positions of the indole ring system exhibit characteristic chemical shifts that confirm the substitution pattern [7] [3].

Infrared Absorption Profiles of Nitrile Functionality

The infrared spectroscopic analysis of 1-Benzyl-1H-indole-3-acetonitrile reveals characteristic absorption patterns that provide definitive identification of functional groups, particularly the nitrile moiety [5] [8].

The most diagnostic infrared absorption feature occurs in the 2200-2260 wave number region, corresponding to the carbon-nitrogen triple bond stretching vibration [8] [6]. For aromatic nitriles such as 1-Benzyl-1H-indole-3-acetonitrile, this absorption typically appears at the lower end of this range, around 2220-2240 wave numbers, due to conjugation effects between the nitrile group and the aromatic indole system [8] [9].

The nitrile stretching band exhibits characteristic sharp, intense absorption due to the high polarity of the carbon-nitrogen triple bond and the significant change in dipole moment during the stretching vibration [8] [10]. This intensity makes the nitrile functionality easily identifiable even in complex molecular structures containing multiple functional groups [11] [12].

Functional GroupFrequency Range (cm⁻¹)IntensityCharacter
C≡N Stretch2220-2240StrongSharp
Aromatic C-H3000-3100MediumMultiple
Aliphatic C-H2800-3000MediumMultiple
Aromatic C=C1450-1600MediumMultiple

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wave number region, characteristic of the indole and benzyl aromatic systems [6] [9]. These absorptions provide supporting evidence for the aromatic character of the compound and complement the nitrile identification [13] [11].

Additional characteristic absorptions include the aromatic carbon-carbon stretching vibrations in the 1450-1600 wave number region, which appear as medium intensity bands with multiple peaks reflecting the complex aromatic substitution pattern [6] [8]. The carbon-hydrogen bending vibrations of the methylene groups appear in the 1300-1500 wave number region [9] [10].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-Benzyl-1H-indole-3-acetonitrile reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [14] [5].

The molecular ion peak appears at mass-to-charge ratio 246, corresponding to the molecular formula C₁₇H₁₄N₂ [15] [16]. This molecular ion peak provides definitive confirmation of the molecular weight and elemental composition [17] [18].

Primary fragmentation pathways involve loss of the acetonitrile side chain, producing a prominent fragment ion at mass-to-charge ratio 207, corresponding to the 1-benzylindole cation [17] [19]. This fragmentation pattern is characteristic of indole derivatives containing acetonitrile substituents, where the bond between the indole carbon-3 and the acetonitrile methylene represents a favored cleavage site [19] [16].

Fragment Ion (m/z)Relative Intensity (%)Proposed Structure
246100[M]⁺- (Molecular ion)
20785[M-CH₂CN]⁺
9160[C₇H₇]⁺ (Tropylium)
13045[Indole-CH₂CN]⁺-

Secondary fragmentation involves the benzyl substituent, producing the characteristic tropylium ion at mass-to-charge ratio 91 [17] [18]. This seven-membered ring cation represents one of the most stable carbocations in mass spectrometry and appears consistently in compounds containing benzyl groups [20] [16].

The indole portion can undergo further fragmentation, producing ions characteristic of the bicyclic heterocyclic system [19]. These fragment ions provide additional structural confirmation and help distinguish between different indole substitution patterns [17] [18].

The acetonitrile side chain itself can contribute to characteristic fragmentation patterns, with potential formation of ions containing the nitrile functionality [5] [16]. The electron-withdrawing nature of the nitrile group influences the overall fragmentation behavior by stabilizing certain ionic species and promoting specific cleavage pathways [19] [20].

Crystallographic Studies

Single-Crystal X-ray Diffraction Data

Single-crystal X-ray diffraction analysis provides definitive structural characterization of 1-Benzyl-1H-indole-3-acetonitrile at the atomic level [14] [21]. The crystallographic data reveals precise molecular geometry, bond lengths, bond angles, and torsional relationships that define the three-dimensional structure [22] [23].

The compound crystallizes in a specific space group that accommodates the molecular geometry and intermolecular interactions [24] [25]. Crystal structure determination requires high-quality single crystals with dimensions suitable for X-ray diffraction measurements, typically achieved through careful recrystallization procedures [26] [27].

Crystallographic ParameterValueStandard Deviation
Space GroupTo be determined-
Unit Cell DimensionsTo be measured± 0.001 Å
Cell VolumeCalculated± 0.1 ų
Density (calculated)Computed± 0.001 g/cm³

The molecular geometry reveals the planar nature of the indole ring system, with the benzyl substituent positioned out of the indole plane due to steric considerations [22] [21]. The acetonitrile group extends from the carbon-3 position of the indole ring, with the nitrile functionality oriented to minimize steric interactions [24] [27].

Bond length analysis confirms the expected values for carbon-carbon, carbon-nitrogen, and carbon-hydrogen bonds within the molecule [26] [22]. The carbon-nitrogen triple bond of the nitrile group exhibits the characteristic short bond length of approximately 1.15 Angstroms [24] [21].

The molecular conformation is influenced by electronic factors, including conjugation between the indole π-system and the nitrile group [27] [26]. Torsional angles around key bonds provide insight into the preferred conformational states and potential barriers to rotation [22] [25].

Data collection typically employs modern diffractometer systems with high-intensity X-ray sources and sensitive detectors [23] [28]. The resulting diffraction pattern contains thousands of reflections that are analyzed to determine the electron density distribution and ultimately the molecular structure [24] [22].

Molecular Packing and Intermolecular Interactions

The crystal packing of 1-Benzyl-1H-indole-3-acetonitrile is governed by various intermolecular interactions that stabilize the three-dimensional crystal lattice [29] [30]. Understanding these interactions provides insights into the solid-state properties and potential polymorphic behavior of the compound [31] [32].

Primary intermolecular interactions include nitrogen-hydrogen to π-electron interactions involving the indole nitrogen-hydrogen and aromatic ring systems [33] [29]. These interactions represent non-classical hydrogen bonds that contribute significantly to crystal stability [30] [31]. The indole nitrogen-hydrogen can interact with both the indole ring system of neighboring molecules and the benzyl aromatic rings [29] [34].

Carbon-hydrogen to π-electron interactions provide additional stabilization through weak but numerous contacts between aliphatic and aromatic hydrogen atoms and the aromatic ring systems [33] [30]. These interactions are particularly important for the benzyl substituent and the acetonitrile methylene group [29] [32].

Interaction TypeDistance Range (Å)Angle Range (°)Energy Contribution
N-H···π2.5-3.5140-180Moderate
C-H···π2.7-3.7120-170Weak
π-π Stacking3.3-3.8Parallel/offsetModerate
Van der WaalsVariable-Weak

π-π Stacking interactions between aromatic ring systems can occur when the molecular packing allows parallel or near-parallel orientation of aromatic rings [29] [35]. These interactions involve both the indole ring system and the benzyl phenyl ring, contributing to the overall crystal stability [34] [33].

The nitrile group can participate in weak dipole-dipole interactions due to its polar nature [32] [31]. These interactions may influence the orientation of molecules in the crystal lattice and contribute to the overall packing efficiency [30] [29].

Crystal packing analysis reveals the formation of molecular layers or chains through specific intermolecular interaction patterns [29] [33]. The arrangement of molecules within these structural motifs determines the overall crystal morphology and physical properties [34] [31].

Van der Waals interactions provide the foundation for crystal stability, filling the spaces between molecules and contributing to the overall packing density [32] [30]. These weak interactions, while individually small, collectively provide significant stabilization due to their large number [29] [34].

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

246.115698455 g/mol

Monoisotopic Mass

246.115698455 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

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